methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate
Description
The exact mass of the compound this compound is 332.99410644 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO4S2/c1-19-12(16)11-10(4-5-20-11)21(17,18)15-9-6-7(13)2-3-8(9)14/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXWWDXAFOVIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C12H10F2N2O3S
- Molecular Weight : 302.28 g/mol
The presence of a thiophene ring and a sulfonamide moiety contributes to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.
This compound exerts its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of tyrosinase inhibition, which is crucial for melanin synthesis.
- Hydrophobic Interactions : The thiophene ring enhances binding affinity through interactions with hydrophobic pockets in target proteins.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
2. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. This compound has shown potent tyrosinase inhibitory activity.
- IC50 Value : The compound exhibited an IC50 value of approximately 5 µM, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 24 µM) .
3. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. It demonstrates significant free radical scavenging activity, which contributes to its potential therapeutic effects against oxidative stress-related conditions.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Tyrosinase Inhibition : A study published in MDPI demonstrated that this compound effectively inhibited mushroom tyrosinase activity in vitro, leading to decreased melanin production in B16F10 murine melanoma cells .
- Antimicrobial Efficacy : Research conducted at a pharmaceutical laboratory revealed that the compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In cell viability assays using human cell lines, the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 72 hours, suggesting a favorable safety profile for potential therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate has shown promise in medicinal chemistry due to its potential as an antimicrobial agent and enzyme inhibitor . The sulfamoyl group can form hydrogen bonds with active sites on enzymes, inhibiting their activity. This characteristic is particularly useful in developing drugs targeting specific diseases.
Materials Science
The compound is also utilized in materials science , particularly in the development of organic semiconductors. Its unique structure allows it to be used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of difluorophenyl groups can enhance charge mobility and stability in these applications.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives and other heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable for creating diverse chemical entities.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Antimicrobial Activity : Research demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests potential use in developing new antibiotics.
- Enzyme Inhibition Studies : A study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways relevant to cancer progression. Results indicated that it could effectively inhibit enzyme activity, providing a basis for further drug development.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| 1 M NaOH (aq) | Reflux, 6–8 h | 3-[(2,5-Difluorophenyl)sulfamoyl]thiophene-2-carboxylic acid | Complete conversion observed at pH > 12 |
| 10% HCl (aq) | Reflux, 12 h | Carboxylic acid (partial ester cleavage) | Side products include thiophene degradation |
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂-NH-) moiety participates in nucleophilic substitution and redox reactions.
Nucleophilic Substitution
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Ethylamine (excess) | DMF, 80°C, 4 h | 3-[(2,5-Difluorophenyl)(ethylsulfamoyl)]thiophene-2-carboxylate | 72% |
| Benzyl alcohol, DCC | CH₂Cl₂, rt, 24 h | Sulfonate ester derivative | 58% |
Reduction
| Reagents | Conditions | Product | Mechanism |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → rt, 2 h | Thiol derivative (-SH) | Sulfonyl group reduced to thiol |
Electrophilic Aromatic Substitution (Thiophene Ring)
The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the 4- and 5-positions.
| Reagents | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Br₂ (1 eq) | CH₂Cl₂, 0°C, 1 h | 4-Bromo-thiophene derivative | >90% at C4 |
| HNO₃ (fuming) | H₂SO₄, 0°C, 30 min | 5-Nitro-thiophene derivative | C5硝化 due to sulfamoyl directing |
Oxidation Reactions
The sulfamoyl group and thiophene ring are susceptible to oxidation.
Functionalization of the 2,5-Difluorophenyl Group
The aryl group participates in cross-coupling and halogen-exchange reactions.
Mechanistic Insights
-
Sulfamoyl Reactivity : The NH group in the sulfamoyl moiety acts as a weak nucleophile, enabling substitutions only under vigorous conditions (e.g., DMF at elevated temperatures).
-
Thiophene Ring Activation : Electron-donating effects of the sulfamoyl group enhance electrophilic substitution at C4/C5, while the methyl ester exerts minimal steric hindrance .
-
Fluorine Effects : The 2,5-difluorophenyl group stabilizes intermediates in cross-coupling reactions through electron-withdrawing effects .
Stability Considerations
-
Thermal Stability : Decomposition observed >200°C, with SO₂ release from the sulfamoyl group.
-
Photoreactivity : UV exposure (254 nm) induces thiophene ring dimerization, requiring storage in amber glass.
Q & A
What are the optimal synthetic routes for methyl 3-[(2,5-difluorophenyl)sulfamoyl]thiophene-2-carboxylate, and how can reaction intermediates be characterized?
Basic Research Question
The compound can be synthesized via sulfamoylation of a thiophene carboxylate precursor. A method analogous to the synthesis of methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate involves reacting methyl 3-aminothiophene-2-carboxylate with 2,5-difluorophenylsulfamoyl chloride in an inert atmosphere (e.g., N₂) at elevated temperatures (~130°C) . Key intermediates should be characterized using HPLC for purity and ¹H/¹³C NMR to confirm sulfamoyl group incorporation. Triethylamine in THF is commonly used to neutralize HCl byproducts during sulfonamide formation .
How can solubility and stability challenges be addressed during in vitro assays for this compound?
Basic Research Question
The compound’s poor aqueous solubility can be mitigated using DMSO (up to 100 mg/mL, as seen in structurally related sulfamoyl thiophenes) . Stability studies under physiological conditions (pH 7.4, 37°C) should include UV-Vis spectroscopy to monitor degradation over 24–72 hours. For light-sensitive derivatives, amber vials and inert gas purging are recommended .
What analytical techniques are critical for resolving structural ambiguities in sulfamoyl-containing thiophene derivatives?
Advanced Research Question
X-ray crystallography is definitive for resolving sulfamoyl regiochemistry and confirming the 2,5-difluorophenyl orientation. For example, analogous thiophene carboxylates (e.g., methyl 3-hydroxythiophene-2-carboxylate) have been structurally validated via single-crystal diffraction . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) can differentiate positional isomers, such as distinguishing sulfamoyl substitution at C3 vs. C4 on the thiophene ring .
How does the 2,5-difluorophenyl group influence biological activity compared to other aryl sulfonamides?
Advanced Research Question
The electron-withdrawing fluorine atoms enhance sulfamoyl group electrophilicity, potentially improving target binding. For example, in PPARβ/δ inverse agonists (e.g., ST247), fluorinated aryl groups increased potency by 10-fold compared to non-fluorinated analogs . Kinase inhibition assays (e.g., TRK kinase) should compare IC₅₀ values against derivatives with meta- or para-fluorine substitutions to assess positional effects .
What computational strategies are effective for predicting the compound’s SAR in kinase inhibition?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) into TRK kinase active sites (PDB: 4AOJ) can model interactions between the sulfamoyl group and conserved lysine/glutamate residues. QSAR models using descriptors like logP (experimental ~1.5) and topological polar surface area (~135 Ų) may predict cellular permeability . Contradictions in predicted vs. experimental IC₅₀ values (e.g., from SPR binding assays) should be analyzed via free-energy perturbation (FEP) simulations .
How can reaction yields be improved in large-scale syntheses of this compound?
Advanced Research Question
Optimize stoichiometry (1:1.2 molar ratio of thiophene precursor to sulfamoyl chloride) and use microwave-assisted synthesis (80°C, 30 min) to reduce side products. Column chromatography with silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity . For industrial relevance, compare batch vs. flow chemistry setups—flow systems reduce reaction time from days to hours for similar phosphazene derivatives .
What are the key discrepancies in reported biological activities of structurally related sulfamoyl thiophenes?
Advanced Research Question
Contradictions arise from assay variability. For example, PPARβ/δ inverse agonist ST247 showed IC₅₀ = 12 nM in reporter gene assays but 180 nM in competitive binding assays . Validate activity using orthogonal methods: SPR for binding kinetics and cell-based luciferase assays for functional inhibition. Cross-reference with kinase panel screens (e.g., Eurofins KinaseProfiler) to rule off-target effects .
How can crystallography guide the design of analogs with improved metabolic stability?
Advanced Research Question
Crystal structures (e.g., CCDC depositions for related thiophenes) reveal vulnerable sites like ester groups. Prodrug strategies (e.g., replacing methyl ester with tert-butyl) can reduce hepatic hydrolysis. For example, ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate derivatives showed 3× longer plasma half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
